Ethyl 2-(4-n-propoxyphenyl)acetate
Description
Ethyl 2-(4-n-propoxyphenyl)acetate (CAS: 39496-81-6) is an aromatic acetate ester characterized by a 4-n-propoxyphenyl substituent. The compound features an ethyl ester group linked to a phenyl ring via an acetoxy bridge, with a propoxy chain extending from the para position of the aromatic ring. Its structure confers moderate lipophilicity due to the n-propoxy group, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-(4-propoxyphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-3-9-16-12-7-5-11(6-8-12)10-13(14)15-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
WPDHTKJCJJCOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Structural and Functional Differences
Table 1: Key Structural Analogues and Substituent Effects
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., NH₂ in , OPr in target compound) enhance nucleophilicity, while electron-withdrawing groups (e.g., CN in , Cl in ) stabilize intermediates but reduce reactivity.
- Lipophilicity : The n-propoxy group in the target compound likely increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or polar substituents (e.g., OH in ), affecting membrane permeability in biological systems.
- Functional Groups : β-Keto esters (e.g., ) enable diverse reactivity (e.g., Claisen condensations), whereas simple acetates (e.g., target compound, ) are more stable but less reactive.
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